molecular formula C11H9N3O B373484 N-(2,4-dicyano-6-methylphenyl)acetamide

N-(2,4-dicyano-6-methylphenyl)acetamide

Cat. No.: B373484
M. Wt: 199.21g/mol
InChI Key: NVNVNIBRGHBIHW-UHFFFAOYSA-N
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Description

N-(2,4-dicyano-6-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two cyano (-CN) groups at positions 2 and 4 and a methyl (-CH₃) group at position 6. Cyano groups are strong electron-withdrawing substituents, which influence the compound’s electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21g/mol

IUPAC Name

N-(2,4-dicyano-6-methylphenyl)acetamide

InChI

InChI=1S/C11H9N3O/c1-7-3-9(5-12)4-10(6-13)11(7)14-8(2)15/h3-4H,1-2H3,(H,14,15)

InChI Key

NVNVNIBRGHBIHW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C)C#N)C#N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

  • Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide): Metolachlor, a herbicide, shares the acetamide core but includes chloro (-Cl) and methoxy (-OCH₃) groups. Chloro is moderately electron-withdrawing, whereas cyano groups in N-(2,4-dicyano-6-methylphenyl)acetamide are stronger electron-withdrawing, likely enhancing electrophilicity and polarizability. This difference may affect soil adsorption and degradation rates in environmental applications .
  • Dimethenamide (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Dimethenamide replaces the phenyl ring with a thienyl group, introducing sulfur into the aromatic system. The thienyl ring’s electron-rich nature contrasts with the electron-deficient phenyl ring in the target compound due to cyano groups. This structural variation could influence interactions with biological targets or soil enzymes .
  • N-(3-methylphenyl)-2,2,2-trichloro-acetamide (3MPTCA): This compound, studied for its crystal structure, features a trichloromethyl (-CCl₃) group and a meta-methyl substituent. Cyano groups may also engage in stronger dipole-dipole interactions, affecting crystalline packing .

Solid-State Geometry and Crystallography

highlights how substituent position and electronic nature influence crystal parameters in trichloro-acetamides. For example:

  • 3MPTCA : Orthorhombic system (space group Pbca) with lattice constants a = 12.32 Å, b = 8.97 Å, c = 20.21 Å.
  • 3CPTCA (3-chloro substituent): Orthorhombic system (Fdd2) with larger lattice constants (a = 19.29 Å, b = 40.77 Å).

Hypothesized Solid-State Properties of this compound: The para- and ortho-cyano groups may enforce planar molecular geometry, promoting π-π stacking.

Table 1: Comparative Crystallographic Data
Compound Substituents Crystal System Space Group Lattice Constants (Å)
3MPTCA 3-CH₃, -CCl₃ Orthorhombic Pbca 12.32, 8.97, 20.21
This compound 2,4-CN, 6-CH₃ Hypothetical P2₁/c a ≈ 10–12, b ≈ 8–10, c ≈ 15–18 (estimated)

Environmental and Industrial Relevance

  • Pesticide Derivatives (): S-metolachlor transformation products prioritize structural similarity for environmental monitoring. The target compound’s cyano groups may render it more resistant to hydrolysis compared to chloro-substituted analogs, affecting persistence in aquatic systems .

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